1,2,3,6,8,9-Hexachlorodibenzo-P-dioxin

Description

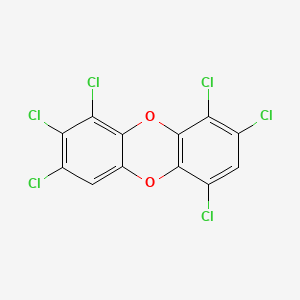

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,6,8,9-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-5(15)10-12(8(3)17)20-11-6(19-10)2-4(14)7(16)9(11)18/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRQZUFXVFRKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=C(C(=C1Cl)Cl)Cl)OC3=C(O2)C(=CC(=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074066 | |

| Record name | 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58200-69-4 | |

| Record name | 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,8,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LU158Z647 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Formation and Sources of 1,2,3,6,8,9 Hexachlorodibenzo P Dioxin

Unintentional Byproduct Formation Mechanisms

The formation of polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,6,8,9-HxCDD, is a complex process that can occur through several pathways. The primary mechanisms are de novo synthesis and precursor-based formation, both of which are significantly influenced by the conditions of combustion and the presence of specific chemical precursors.

De novo synthesis is a term for the formation of PCDDs and polychlorinated dibenzofurans (PCDFs) from elemental carbon and a chlorine source in the presence of oxygen and a metal catalyst, typically copper. This process occurs at temperatures ranging from 200 to 400°C in the post-combustion zone of incinerators and other thermal processes. The fundamental steps of de novo synthesis involve the breakdown of a carbon matrix, chlorination, and subsequent formation of the dioxin structure. While the general mechanism of de novo synthesis is understood for PCDDs as a class, specific pathways leading to the formation of the 1,2,3,6,8,9-HxCDD isomer are not well-documented in publicly available scientific literature. The distribution of different congeners, including the various hexachlorinated isomers, is dependent on the specific conditions of the reaction, such as temperature, residence time, and the nature of the catalyst.

Precursor-based formation involves the chemical transformation of chlorinated aromatic compounds that have a structural similarity to the dibenzo-p-dioxin (B167043) molecule. These precursors can undergo condensation reactions to form PCDDs. Common precursors include chlorophenols and chlorobenzenes. For hexachlorodibenzo-p-dioxins, the condensation of two trichlorophenol molecules or a combination of other chlorinated phenols can be a formation route. The specific substitution pattern of the resulting HxCDD isomer is determined by the chlorine substitution on the precursor molecules and the reaction conditions. While this is a known pathway for HxCDDs in general, the specific precursor compounds and reaction conditions that favor the formation of 1,2,3,6,8,9-HxCDD are not extensively detailed in available research.

Combustion processes are a major source of PCDDs, including 1,2,3,6,8,9-HxCDD, in the environment. These compounds are formed as unintentional byproducts in a variety of high-temperature industrial and waste disposal processes where carbon, chlorine, and a catalyst are present.

Municipal solid waste (MSW) incinerators are a significant source of dioxin emissions. The waste stream often contains chlorinated plastics (like PVC), paper products, and other organic materials that provide the necessary elements for dioxin formation. In the post-combustion zones of incinerators, where flue gases cool, conditions are favorable for both de novo synthesis and precursor-based formation of PCDDs. While congener profiles of dioxin emissions from MSW incinerators have been studied, specific quantitative data for the emission of 1,2,3,6,8,9-HxCDD is not consistently reported separately from other HxCDD isomers. The focus is often on the total HxCDD concentration or the more toxic 2,3,7,8-substituted isomers.

Table 1: Emission Data for HxCDD Congeners from a Municipal Solid Waste Incinerator Specific emission data for 1,2,3,6,8,9-HxCDD is not available in the reviewed sources. The table below presents data for other HxCDD isomers to illustrate typical emission levels.

| HxCDD Isomer | Emission Concentration (ng/Nm³) |

|---|---|

| 1,2,3,4,7,8-HxCDD | Data not available |

| 1,2,3,6,7,8-HxCDD | Data not available |

| 1,2,3,7,8,9-HxCDD | Data not available |

Various industrial processes that involve the incineration of chemical waste, particularly chlorinated organic compounds, are also sources of 1,2,3,6,8,9-HxCDD. This includes the incineration of hazardous waste and medical waste. The composition of the waste stream in these incinerators can lead to the formation of a wide range of PCDD congeners. As with MSW incineration, detailed congener-specific data for 1,2,3,6,8,9-HxCDD from industrial incineration is limited in publicly accessible literature.

Table 2: HxCDD Congener Emissions from Industrial Processes Specific emission data for 1,2,3,6,8,9-HxCDD from industrial incineration is not readily available. The table below is a placeholder to indicate the type of data that would be relevant.

| Industrial Process | 1,2,3,6,8,9-HxCDD Emission Level |

|---|---|

| Hazardous Waste Incineration | Not Reported |

| Medical Waste Incineration | Not Reported |

| Secondary Copper Smelting | Not Reported |

The manufacturing of certain organochloride compounds, particularly chlorophenols, is a well-known source of PCDD contamination. Hexachlorodibenzo-p-dioxins are known byproducts in the production of pentachlorophenol (B1679276) (PCP), a wood preservative. nih.govnih.gov The high temperatures and alkaline conditions used in the synthesis of PCP can lead to the condensation of chlorophenol molecules to form various PCDD congeners. nih.gov While it is established that HxCDDs are contaminants in commercial PCP, the specific concentration of the 1,2,3,6,8,9-HxCDD isomer is not consistently detailed in the available literature, which often focuses on the more toxic 2,3,7,8-substituted isomers like 1,2,3,6,7,8-HxCDD. nih.gov

Similarly, the production of other chlorinated phenols, such as 2,4,5-trichlorophenol (B144370), is known to produce 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) as a byproduct. wikipedia.orgbritannica.com This highlights the general pathway for dioxin formation in such chemical manufacturing processes.

Table 3: HxCDD Congeners Found as Byproducts in Pentachlorophenol (PCP) Production Specific data for 1,2,3,6,8,9-HxCDD in PCP is not specified in the search results. The table indicates the presence of HxCDDs in general.

| HxCDD Isomer | Presence in Commercial PCP |

|---|---|

| 1,2,3,6,7,8-HxCDD | Reported as a major hexa isomer nih.gov |

| 1,2,3,7,8,9-HxCDD | Mentioned in literature epa.gov |

| 1,2,3,6,8,9-HxCDD | Not specifically quantified in reviewed sources |

The Formation and Sources of 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin in the Environment

A detailed examination of the natural and anthropogenic pathways leading to the environmental presence of a specific dioxin congener.

Environmental Formation and Sources of this compound

Polychlorinated dibenzo-p-dioxins (PCDDs), a group of halogenated aromatic hydrocarbons, are not intentionally produced but are formed as unintentional byproducts in a variety of thermal and chemical processes. Among the 75 different PCDD congeners, this compound (1,2,3,6,8,9-HxCDD) is a subject of environmental interest due to its persistence and formation from both industrial and natural sources. This article focuses solely on the environmental formation and sources of this specific dioxin isomer.

Combustion of Chlorinated Precursors (e.g., Vinyl Chloride)

The combustion of materials containing chlorinated organic compounds is a significant source of dioxin formation, including 1,2,3,6,8,9-HxCDD. Polyvinyl chloride (PVC), a widely used polymer produced from vinyl chloride, is a major contributor to dioxin emissions when incinerated. nih.gov The thermal decomposition of PVC releases chlorine, which can then react with precursor compounds at elevated temperatures to form PCDDs.

Natural Sources of Formation (e.g., Volcanic Activity, Forest Fires)

Natural processes are also known to contribute to the environmental burden of dioxins, although their contribution relative to anthropogenic sources is generally considered to be smaller. Dioxins, including hexachlorodibenzo-p-dioxins, can be formed during large-scale natural combustion events such as forest fires. nifc.govnih.govcopernicus.org The burning of biomass, which naturally contains chlorine, can lead to the formation of these compounds. However, specific data on the concentration and isomer profile of 1,2,3,6,8,9-HxCDD from forest fires are limited, with research often focusing on broader categories of pollutants. nifc.govnih.govcopernicus.org

Volcanic eruptions are another potential natural source of dioxins. mdpi.com The high temperatures and the presence of chlorine and carbon in volcanic plumes create conditions that are conducive to dioxin formation. As with forest fires, the specific contribution of volcanic activity to the environmental levels of 1,2,3,6,8,9-HxCDD is not well-quantified and remains an area of ongoing research. mdpi.com

Anthropogenic Source Identification and Characterization

Industrial activities have historically been and continue to be the primary sources of this compound in the environment.

Presence in Industrial Wastes and Residues (e.g., Fly Ash, Sludge)

Industrial processes that involve chlorine and organic matter at high temperatures often generate wastes and residues contaminated with dioxins. A significant repository for 1,2,3,6,8,9-HxCDD is the fly ash produced during the incineration of municipal solid waste and other industrial wastes. This ash, which is captured in air pollution control devices, can contain a complex mixture of dioxin congeners. The concentration of hexachlorodibenzo-p-dioxins in fly ash can vary widely depending on the inputs to the incinerator and the combustion conditions.

Below is a table illustrating the concentration of Hexachlorodibenzo-p-dioxins found in various industrial residues.

| Industrial Residue | HxCDD Concentration Range | Geographic Location of Study |

| Municipal Solid Waste Incinerator Fly Ash | 0.03 to 38 mg/kg | Not Specified |

| Chemical Manufacturing Waste | Variable | Not Specified |

| Pulp and Paper Mill Sludge | Variable | Not Specified |

Note: Data represents a range for mixed HxCDD isomers and is not specific to 1,2,3,6,8,9-HxCDD unless otherwise stated.

Contamination from Chlorophenol Production and Usage

A well-documented source of hexachlorodibenzo-p-dioxins is the manufacturing process of certain chlorophenols. These compounds, which have been used as wood preservatives, pesticides, and in the synthesis of herbicides, can generate HxCDDs as unintended byproducts. duth.gracs.org Specifically, the production of 2,4,5-trichlorophenol and pentachlorophenol has been linked to the formation of mixtures of HxCDD isomers, including 1,2,3,6,7,8- and 1,2,3,7,8,9-HxCDD, which are often found alongside the 1,2,3,6,8,9- isomer. duth.gracs.org

Historical Environmental Releases and Associated Case Studies

A notable historical case of environmental contamination involving hexachlorodibenzo-p-dioxins was the "chick edema disease" outbreak in the United States in 1957. duth.gracs.org Millions of chickens died from a condition characterized by fluid accumulation in the heart sac and abdominal cavity. The cause was traced to contaminated fatty acids used in their feed. Subsequent investigations identified the toxic agent as a mixture of chlorinated dioxins, with 1,2,3,7,8,9-hexachlorodibenzo-p-dioxin (B196215) being a primary component. The source of the contamination was linked to the use of hides from the tanning industry that had been treated with chlorophenols. duth.gracs.org This incident highlighted the potential for industrial byproducts to enter the food chain and cause widespread environmental and economic damage.

Another significant historical source of dioxin contamination, including HxCDDs, was the use of the herbicide Agent Orange during the Vietnam War. duth.gr Agent Orange was a mixture of two herbicides, one of which, 2,4,5-T, was contaminated with 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). However, other dioxin congeners, including HxCDDs, were also present as impurities.

Environmental Fate and Transport of 1,2,3,6,8,9 Hexachlorodibenzo P Dioxin

Persistence and Environmental Half-Life Considerations

The chemical stability of the dioxin structure, particularly with multiple chlorine substitutions, results in a molecule that is highly resistant to degradation.

Polychlorinated dibenzo-p-dioxins are recognized as Persistent Organic Pollutants (POPs) under international agreements like the Stockholm Convention. unep.orgundp.org POPs are chemical substances that possess a particular combination of physical and chemical properties such that, once released into the environment, they remain intact for exceptionally long periods of time. undp.org They resist degradation by photolytic, biological, and chemical processes. undp.org This persistence allows for their widespread distribution across the globe, often to regions far from their original source. unep.org Furthermore, POPs are lipophilic, meaning they accumulate in the fatty tissues of living organisms, leading to bioaccumulation and biomagnification up the food chain. unep.orgalsglobal.eu Dioxins, including hexachlorodibenzo-p-dioxins, are noted for this behavior and their ability to remain in the environment for years to decades. nih.gov

The half-life of 1,2,3,6,8,9-HxCDD, like other dioxins, varies significantly depending on the environmental medium. While specific data for this isomer is limited, information on closely related HxCDD isomers and mixtures provides insight into its expected environmental longevity.

In the atmosphere, the primary degradation pathway for dioxins is reaction with photochemically produced hydroxyl (OH) radicals. wikipedia.org The rate of this reaction determines their atmospheric half-life. For a mixture of hexachlorodibenzo-p-dioxins, the atmospheric half-life has been estimated to range from 2.7 to 12.4 hours, depending on atmospheric conditions such as sunlight intensity. epa.gov This relatively short atmospheric half-life suggests that while in the vapor phase, these compounds can be degraded; however, their tendency to adsorb to airborne particulate matter can shield them from degradation and facilitate long-range transport. nih.gov

Once deposited, HxCDDs exhibit high persistence in soil and sediment. nih.gov They bind strongly to soil particles and organic matter, which limits their mobility and availability for degradation. nih.gov This strong adsorption also reduces the rate of volatilization back into the atmosphere. Studies on the closely related 1,2,3,6,7,8-HxCDD isomer in a sludge-amended soil field study reported a half-life of approximately 20 years (around 7,300 days). epa.gov Other research suggests the half-life of dioxins in soil can be even longer, potentially ranging from 60 to 80 years. nih.gov Another study on 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) estimated that over 94% of the compound could remain in surface soils after a 70-year period, highlighting the extreme persistence of these compounds in the soil environment. researchgate.net

In aquatic environments, the fate of 1,2,3,6,8,9-HxCDD is governed by its very low water solubility and high affinity for particulate matter. nih.gov When introduced into water bodies, it rapidly partitions from the water column to suspended solids and bottom sediments. nih.gov This process of sedimentation effectively removes the compound from the water itself, but sequesters it in the sediment, where it can persist for long periods due to the lack of light and reduced microbial activity. While photolysis can occur in surface waters, the strong adsorption to sediment particles means a significant portion of the compound is unavailable for this degradation pathway. epa.gov The persistence of environmental DNA (eDNA) in aquatic systems, which can range from less than a day to over two weeks, is influenced by factors like microbial activity and UV radiation; these same factors contribute to the slow degradation of persistent molecules like dioxins. nih.govresearchgate.net

Table 1: Environmental Half-Life of Hexachlorodibenzo-p-dioxins (HxCDDs)

| Environmental Compartment | Compound/Mixture | Estimated Half-Life | Reference |

|---|---|---|---|

| Atmosphere | Mixed HxCDD Isomers | 2.7 to 12.4 hours | epa.gov |

| Soil | 1,2,3,6,7,8-HxCDD | ~20 years (~7300 days) | epa.gov |

| Soil | Dioxins (general) | 60 to 80 years | nih.gov |

Degradation Half-Lives in Various Environmental Compartments

Transport Mechanisms in Environmental Media

The movement of 1,2,3,6,8,9-HxCDD through the environment is a key factor in its global distribution. Atmospheric transport is the primary mechanism for the long-range dispersal of dioxins. nih.gov Due to their low vapor pressure, more highly chlorinated dioxins like HxCDDs tend to adsorb to airborne particles. nih.gov These contaminated particles can then be transported over great distances by wind currents before being removed from the atmosphere through wet (rain or snow) or dry deposition. nih.gov

Once deposited on land or water, other transport mechanisms become relevant. In terrestrial environments, soil erosion can transport contaminated particles into adjacent aquatic ecosystems. nih.gov In aquatic systems, the compound is primarily transported while bound to suspended sediments, eventually settling in depositional areas like lake bottoms or riverbeds. nih.gov Due to their low water solubility, only a very small fraction of these compounds will dissolve and be transported in water itself. nih.gov Volatilization from water surfaces back into the atmosphere is a possible, though less significant, transport pathway for more highly chlorinated dioxins compared to lighter congeners. nih.gov

Atmospheric Transport and Deposition

Due to its extremely low vapor pressure, 1,2,3,6,8,9-HxCDD is expected to exist almost exclusively in the particulate phase in the atmosphere. nih.gov This means it binds to airborne particles such as dust and soot rather than existing as a gas. nih.gov As a result, its movement through the air is tied to the transport of these particles. The primary mechanisms for its removal from the atmosphere are wet and dry deposition, where the compound is brought back to the earth's surface by rain, snow, or the settling of particulate matter. nih.gov

Adsorption to Particulate Matter and Soil

Once deposited onto land, 1,2,3,6,8,9-HxCDD demonstrates a very strong affinity for soil and particulate matter. nih.govnih.gov This is quantified by its high soil organic carbon-water (B12546825) partitioning coefficient (Koc), a measure of its tendency to bind to organic matter in soil. nih.gov Dioxins in soil are typically solid and cling tenaciously to soil particles. nih.gov This strong adsorption is a key factor limiting its movement in the environment. nih.govnih.gov

Mobility and Leaching Potential in Soil Systems

The strong binding of 1,2,3,6,8,9-HxCDD to soil particles results in very low mobility. nih.gov It is not easily washed through the soil profile by rainwater, a process known as leaching. nih.gov Consequently, its potential to contaminate groundwater is considered low. nih.govnih.gov While volatilization (evaporation) from moist soil surfaces can be a potential fate process for some compounds, the intense adsorption of this dioxin to soil significantly slows down this process. nih.gov

Water Column Transport and Sediment Partitioning

If released into an aquatic environment, 1,2,3,6,8,9-HxCDD is expected to rapidly partition from the water column and adsorb to suspended solids and bottom sediments. nih.gov This behavior is consistent with its hydrophobic nature and high Koc value. nih.gov The process is governed by equilibrium partitioning (EqP), which describes how a chemical distributes itself between sediment organic carbon, interstitial (pore) water, and aquatic organisms. clu-in.orgclu-in.org Due to this strong partitioning to sediment, the concentration of freely dissolved 1,2,3,6,8,9-HxCDD in the water column is generally very low. nih.govclu-in.org While the compound has the potential to volatilize from water surfaces, this process is significantly attenuated by its adsorption to sediment and suspended particles. nih.gov The estimated volatilization half-life from a model pond, when this adsorption is taken into account, can be as long as 65 years. nih.gov

Table 1: Environmental Fate Properties of 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin

| Property | Finding | Source |

| Atmospheric State | Exists solely in the particulate phase. | nih.gov |

| Atmospheric Removal | Wet and dry deposition. | nih.gov |

| Soil Mobility | Expected to have no mobility due to strong adsorption. | nih.gov |

| Aquatic Fate | Adsorbs to suspended solids and sediment. | nih.gov |

| Volatilization from Water | Attenuated by adsorption; estimated half-life of 65 years in a model pond. | nih.gov |

Bioaccumulation and Bioconcentration in Ecological Systems

The lipophilic nature of 1,2,3,6,8,9-HxCDD drives its tendency to accumulate in the fatty tissues of living organisms, a process known as bioaccumulation. isotope.com This includes both bioconcentration (uptake from water) and the accumulation through the consumption of contaminated food.

Uptake and Accumulation in Aquatic Organisms

Aquatic organisms can absorb 1,2,3,6,8,9-HxCDD directly from contaminated water across their gills and other membranes, as well as from ingesting contaminated sediment and food. epa.govnih.gov Because of its chemical stability and resistance to metabolic breakdown, the compound can persist in an organism's body for long periods. epa.gov Polychlorinated dibenzo-p-dioxins have been detected in fish and wildlife throughout global aquatic and marine environments. epa.gov The extent of accumulation is often related to the lipid content of the organism, with higher concentrations found in fattier tissues. nih.gov

Trophic Transfer and Biomagnification in Food Webs

Trophic transfer is the movement of a contaminant from one level of a food web to the next (e.g., from prey to predator). researchgate.net For persistent and lipophilic compounds like 1,2,3,6,8,9-HxCDD, this can lead to biomagnification, a process where the concentration of the substance increases at successively higher levels of the food chain. nih.govresearchgate.net Organisms at the top of the food web, such as predatory fish, fish-eating birds, and mammals, consume prey that have already accumulated the dioxin, leading to a magnified body burden. epa.govresearchgate.net Studies on the related compound 2,3,7,8-TCDD in Lake Ontario have shown that biomagnification can be significant between fish and the fish-eating birds that prey on them. epa.gov The potential for a chemical to biomagnify is often linked to its octanol-water partition coefficient (Kow), and compounds with high log Kow values, typical for HxCDD isomers, are of particular concern. nih.gov

Tissue Distribution and Retention in Wildlife

The distribution and retention of 1,2,3,6,8,9-HxCDD within an organism are influenced by various factors, including the species, its trophic level, metabolic capabilities, and the specific tissues' lipid content. Generally, dioxins are stored in tissues with high-fat content, such as adipose tissue (fat), liver, skin, and in the eggs of avian and aquatic species.

Detailed Research Findings

Detailed research focusing specifically on the tissue distribution of 1,2,3,6,8,9-HxCDD in wildlife is scarce. However, a notable study by Rappe and colleagues in 1987 provided specific data on this isomer in the hepatopancreas of crabs from the Swedish coast. The hepatopancreas in crustaceans is a primary organ for metabolism and lipid storage, making it a significant site for the accumulation of lipophilic contaminants.

The study analyzed crab (Cancer pagurus) hepatopancreas from three different locations along the west coast of Sweden: Grebbestad and Idefjord, which were considered background sites, and Väröfjord, an area potentially influenced by a pulp mill that used chlorine bleaching. The results from this study offer a rare glimpse into the environmental levels of this specific HxCDD isomer in a wildlife species.

Table 1: Concentration of this compound in Crab (Cancer pagurus) Hepatopancreas from the Swedish Coast (1987) Data sourced from Rappe et al. (1987) as presented in Environmental Health Criteria 88.

| Location | Sample Description | Concentration (pg/g lipid weight) |

| Grebbestad | Background site | 15 |

| Idefjord | Background site | 20 |

| Väröfjord | Near pulp mill | <10 |

While the data from the Rappe et al. (1987) study provides valuable insight, it is important to note the limited scope, focusing on a single tissue in one crustacean species. General principles of dioxin toxicology suggest that 1,2,3,6,8,9-HxCDD would likely be found in other fatty tissues of various wildlife species. For instance, studies on other HxCDD isomers in fish have shown accumulation in the liver, muscle tissue, and eggs. Similarly, in marine mammals, other dioxin congeners are typically found in high concentrations in the blubber, which serves as a primary energy reserve and a storage site for lipophilic compounds. In birds, dioxins can be transferred from the female to her eggs, which contain a high lipid content in the yolk.

The retention of 1,2,3,6,8,9-HxCDD in wildlife tissues is expected to be long-term, a characteristic feature of 2,3,7,8-substituted dioxins. The chlorine atoms in the lateral 2, 3, 7, and 8 positions make the molecule resistant to metabolic breakdown. Although 1,2,3,6,8,9-HxCDD is not substituted at the 2,3,7,8 positions, its high degree of chlorination and lipophilicity contribute to its persistence in biological tissues. The specific half-life of this isomer in various wildlife species has not been extensively studied.

Analytical Methodologies for 1,2,3,6,8,9 Hexachlorodibenzo P Dioxin Quantification

Sample Preparation and Extraction Techniques

The initial step in the analysis of 1,2,3,6,8,9-HxCDD is its extraction from the sample matrix. The goal is to efficiently remove the target analyte from the sample while minimizing the co-extraction of interfering compounds. nih.gov The choice of extraction technique is highly dependent on the nature of the sample matrix.

Different environmental and biological samples require tailored extraction protocols to ensure optimal recovery of 1,2,3,6,8,9-HxCDD.

Water: For aqueous samples, common methods include liquid-liquid extraction (LLE) using solvents like methylene (B1212753) chloride or solid-phase extraction (SPE). epa.govdioxin20xx.org SPE is often preferred as it uses less solvent and can be more easily automated.

Soil and Sediment: These matrices are typically extracted using Soxhlet apparatus with solvent mixtures such as toluene (B28343) or hexane/acetone. epa.govnih.gov Before extraction, samples are often dried by mixing with anhydrous sodium sulfate (B86663) to improve extraction efficiency. nih.gov Accelerated Solvent Extraction (ASE), which uses elevated temperatures and pressures, is a more rapid alternative to traditional Soxhlet extraction, significantly reducing extraction time and solvent consumption. thermofisher.com

Tissue: Biological tissues require homogenization prior to extraction. fishersci.com For fatty tissues, extensive cleanup is necessary to remove lipids that can interfere with the analysis. epa.gov Extraction is often performed with solvents like hexane/methylene chloride in a Soxhlet extractor. epa.gov A common preparation step involves grinding the tissue with a drying agent, such as diatomaceous earth (e.g., ASE Prep DE), to create a free-flowing powder that can be efficiently extracted. fishersci.com

| Matrix | Common Extraction Techniques | Key Considerations |

| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | SPE reduces solvent volume and allows for automation. |

| Soil/Sediment | Soxhlet Extraction, Accelerated Solvent Extraction (ASE) | Samples are typically dried with sodium sulfate before extraction. ASE offers a much faster extraction time. thermofisher.com |

| Tissue | Soxhlet Extraction, Accelerated Solvent Extraction (ASE) | Requires initial homogenization. Fatty tissues necessitate significant lipid removal during cleanup. epa.govfishersci.com |

Raw extracts from any matrix contain a multitude of co-extracted substances that can interfere with the final analysis. Therefore, a rigorous cleanup and purification process is essential to isolate the 1,2,3,6,8,9-HxCDD from these interferences. This is typically achieved through various forms of column chromatography.

Column chromatography is a fundamental technique for purifying sample extracts.

Aluminum Oxide (Alumina) Chromatography: Alumina (B75360) columns are widely used in dioxin analysis. fujifilm.comnih.govenv.go.jp By using different solvent systems, alumina chromatography can effectively separate PCDDs/PCDFs from other classes of compounds like polychlorinated biphenyls (PCBs). uliege.becr2000.it

Ion-Exchange Chromatography: This technique is employed to remove specific types of polar interferences. For instance, it has been used to effectively remove phenoxyphenols from sample extracts, which can interfere with dioxin analysis. nih.gov

Acid Silica (B1680970): Multi-layer silica gel columns are a cornerstone of dioxin cleanup. fujifilm.comnih.govnih.gov These columns often contain layers of silica gel impregnated with sulfuric acid, potassium hydroxide (B78521), and sometimes silver nitrate. env.go.jpsigmaaldrich.com The sulfuric acid-treated silica is particularly effective at removing oxidizable compounds and lipids, while the potassium hydroxide layer removes acidic components. sigmaaldrich.com

Florisil Purification: Florisil, a magnesium silicate (B1173343) adsorbent, is another critical tool for cleanup. biotage.com It is particularly useful for separating PCDDs/PCDFs from PCBs. sigmaaldrich.com The elution of the Florisil column with different solvents allows for the collection of separate fractions containing these compound classes. nih.govsigmaaldrich.com This fractionation simplifies the final chromatographic analysis. cr2000.it

| Cleanup Strategy | Adsorbent Material | Primary Function |

| Column Chromatography | Aluminum Oxide (Alumina) | Separation of PCDD/Fs from PCBs and other interferences. env.go.jpuliege.becr2000.it |

| Ion-Exchange Resins | Removal of specific polar interferences like phenoxyphenols. nih.gov | |

| Acid Silica Purification | Sulfuric Acid-Impregnated Silica Gel | Removal of lipids and other oxidizable organic matter. nih.govsigmaaldrich.com |

| Florisil Purification | Florisil (Magnesium Silicate) | Cleanup of polar contaminants and fractionation of PCBs from PCDD/Fs. nih.govsigmaaldrich.combiotage.com |

Cleanup and Purification Strategies

Chromatographic Separation and Detection

After extensive purification, the final extract is analyzed using high-resolution instrumentation to separate the individual dioxin congeners and quantify them.

High-Resolution Gas Chromatography (HRGC) is the definitive technique for the separation of complex mixtures of dioxin and furan (B31954) isomers. chromatographyonline.comepa.gov The separation is achieved using long capillary columns (e.g., 60 meters) with a narrow internal diameter and a thin film of a specific stationary phase. dioxin20xx.orgchromatographyonline.com

The most common stationary phase for primary analysis is a non-polar phase, often a 5% phenyl polysiloxane (e.g., DB-5). sigmaaldrich.comchromatographyonline.com This column separates the congeners primarily based on their boiling points. However, due to the large number of possible isomers, co-elution can still occur. For this reason, regulatory methods like those from the U.S. Environmental Protection Agency (EPA) sometimes require confirmation on a second GC column with a different polarity stationary phase, such as a 50% cyanopropylphenyl column, to ensure the unambiguous identification of the most toxic isomers. chromatographyonline.com

HRGC is almost exclusively coupled with a mass spectrometer for detection. High-Resolution Mass Spectrometry (HRMS) is considered the "gold standard" as it provides the high sensitivity and mass accuracy needed to detect the analytes at parts-per-trillion levels or lower and distinguish them from interfering compounds. chromatographyonline.comchromatographyonline.com More recently, gas chromatography with tandem mass spectrometry (GC-MS/MS) has been recognized as a viable and more cost-effective alternative to HRGC-HRMS for dioxin analysis. dioxin20xx.orgchromatographyonline.com

Mass Spectrometry (MS) Detection

Following separation by gas chromatography, mass spectrometry is the definitive technique for the detection and quantification of PCDDs. nih.gov The MS detector ionizes the molecules eluting from the GC column and separates the resulting ions based on their mass-to-charge ratio (m/z). bioanalysis-zone.com

High-resolution mass spectrometry (HRMS) is considered the gold standard for the confirmatory analysis of dioxins and related compounds. food-safety.comfujifilm.com This is due to its exceptional sensitivity and selectivity. chromatographyonline.com HRMS instruments operate at a resolving power of 10,000 or greater, which allows for the measurement of an ion's exact mass to several decimal places. food-safety.comthermofisher.com

This capability is crucial for dioxin analysis because it enables the mass spectrometer to differentiate between the target analyte and co-eluting isobaric interferences (molecules that have the same nominal mass but different elemental compositions). thermofisher.com By measuring the exact mass, HRMS provides a high degree of confidence in the identification of the compound. bioanalysis-zone.com Coupled with GC, the GC-HRMS technique is widely used to analyze the 17 toxic PCDD/PCDF congeners at very low detection limits, often in the picogram (10⁻¹² g) range. nih.gov

Low-resolution mass spectrometry (LRMS) can also be employed for the analysis of PCDDs, as outlined in U.S. EPA Method 8280B. epa.gov LRMS instruments, such as quadrupole mass spectrometers, are generally more accessible and less expensive than HRMS systems. fujifilm.com

However, LRMS operates at a lower resolving power and can only distinguish ions based on their nominal mass (integer mass). epa.gov This results in lower selectivity and higher detection limits compared to HRMS. chromatographyonline.com Consequently, samples analyzed by LRMS may require more rigorous cleanup procedures to minimize matrix interferences that could potentially lead to false positive results. epa.gov While LRMS is a viable technique, HRMS is preferred for clinical or regulatory applications requiring the lowest possible detection limits. chromatographyonline.com

Gas chromatography-tandem mass spectrometry (GC-MS/MS) has emerged as a powerful and cost-effective alternative to GC-HRMS for dioxin analysis. nih.govresearchgate.net This technique, often utilizing a triple quadrupole (QqQ) mass spectrometer, provides a high degree of selectivity and sensitivity through a process called Multiple Reaction Monitoring (MRM). thermofisher.comnih.gov

In an MRM experiment, the first quadrupole selects a specific precursor ion (e.g., the molecular ion of 1,2,3,6,8,9-HxCDD). This ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for a specific, characteristic product ion. researchgate.net This two-stage filtering process significantly reduces background noise and enhances selectivity, making it highly effective for analyzing complex samples. thermofisher.com Recent developments, such as atmospheric pressure gas chromatography (APGC) coupled with MS/MS, offer even greater sensitivity due to softer ionization, which results in less fragmentation of the precursor ion. chromatographyonline.com

Table 2: Comparison of Mass Spectrometry Techniques for Dioxin Analysis

| Technique | Resolution | Selectivity | Sensitivity | Primary Application |

| HRMS | >10,000 | Very High | Very High (fg-pg) | Confirmatory analysis, ultra-trace quantification. food-safety.comthermofisher.com |

| LRMS | Low (Unit Mass) | Moderate | Moderate (ng-µg) | Screening, analysis of more concentrated samples. epa.gov |

| MS/MS (QqQ) | Low (Unit Mass) | Very High | High (pg) | Cost-effective alternative to HRMS, high-throughput screening. nih.govthermofisher.com |

Quantitative Analysis and Quality Control

The most accurate and reliable method for the quantitative analysis of dioxins is the isotope dilution technique. food-safety.comchromatographyonline.com This method involves adding a known quantity of a stable isotope-labeled standard (e.g., ¹³C₁₂-1,2,3,6,8,9-HxCDD) to every sample before any extraction or cleanup steps are performed. food-safety.com Because the labeled standard is chemically identical to the native analyte, it behaves in the same way throughout the entire analytical process. By measuring the ratio of the response of the native analyte to the response of the labeled internal standard, an accurate concentration can be determined, correcting for any losses that may have occurred during sample preparation. food-safety.com

Stringent quality control (QC) procedures are essential to ensure the reliability and accuracy of dioxin analysis data. These procedures are embedded throughout the analytical method and typically include:

Internal Standards: Labeled standards added to each sample to allow for accurate quantification via isotope dilution. well-labs.com

Recovery Standards: A labeled compound, different from the internal standards, is added to the sample extract just before instrumental analysis to monitor the recovery of the internal standards. epa.gov

Method Blanks: A clean matrix sample that is processed and analyzed in the same manner as the field samples to check for any laboratory contamination.

Calibration Verification: A standard solution of known concentration is analyzed periodically to verify the instrument's calibration. epa.gov

Ion Abundance Ratios: The relative intensities of specific isotope ions must fall within a predefined range of the theoretical values to confirm the identity of the congener.

Regulatory bodies and quality assurance programs often require laboratories to pass pre-qualification examinations to demonstrate their adherence to these rigorous QA/QC guidelines, thereby ensuring the quality and comparability of dioxin measurement data. dioxin20xx.org

Isotope Dilution Techniques

Isotope dilution is a cornerstone technique for the quantitative analysis of 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin and other polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov This method is essential for achieving the high accuracy and precision required for trace-level analysis. The fundamental principle involves adding a known amount of an isotopically labeled analog of the target analyte to the sample before any extraction or cleanup procedures. nih.govboeing.com For PCDDs, carbon-13 (¹³C) labeled standards are typically used. nih.gov

The isotopically labeled standard, in this case, a ¹³C-labeled 1,2,3,6,8,9-HxCDD, is chemically identical to the native (unlabeled) analyte. Consequently, it behaves identically during extraction, cleanup, and chromatographic separation, experiencing the same potential losses as the native compound. boeing.com By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the native 1,2,3,6,8,9-HxCDD in the sample can be accurately calculated, effectively correcting for any losses that occurred during sample preparation. nih.govboeing.com This approach significantly improves the reliability of the results by compensating for variations in recovery between samples. nih.gov

The use of isotope dilution techniques is a requirement in many standardized methods, such as those from the U.S. Environmental Protection Agency (EPA), because it generates data robust enough to withstand legal scrutiny. nih.gov The labeled standards also serve as retention time markers, aiding in the correct identification of the native analytes in complex chromatograms. nih.gov

Calibration and Detection Limits

The quantification of this compound requires meticulous calibration of the analytical instrument, typically a high-resolution gas chromatograph coupled with a high-resolution mass spectrometer (HRGC/HRMS). Calibration curves are established using a series of solutions containing known concentrations of the native analyte and a fixed concentration of its corresponding isotopically labeled internal standard. jenck.com

Detection limits for 1,2,3,6,8,9-HxCDD are exceptionally low due to its toxicological significance and are highly dependent on the sample matrix and the specific analytical method employed. nih.govepa.gov For aqueous samples, detection limits can be in the parts-per-quadrillion (ppq) range, while for solid matrices like soil or sediment, they are typically in the parts-per-trillion (ppt) range. epa.govepa.gov Method Detection Limits (MDLs) are statistically derived values that represent the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. dioxin20xx.org The Limit of Quantification (LOQ) is the lowest concentration that can be reliably quantified with acceptable precision and accuracy.

The table below presents typical detection and quantification limits for hexachlorodibenzo-p-dioxins (HxCDDs) in various matrices, as established by regulatory methods.

| Analyte Group | Matrix | Estimated Detection Limit (EDL) | Limit of Quantification (LOQ) / Lower Method Calibration Limit (LMCL) | Units | Reference Method |

|---|---|---|---|---|---|

| HxCDDs | Water | 0.50 | 10.0 | pg/L | EPA Method 1613B epa.gov |

| HxCDDs | Soil/Fly Ash | - | 2.5 | µg/kg | EPA Method 8280A nih.gov |

| HxCDDs | Chemical Wastes | - | 25 | µg/kg | EPA Method 8280A nih.gov |

| 2,3,7,8-TCDD (for comparison) | Water | 4.4 | 10 | pg/L | EPA Method 1613B dioxin20xx.orgwell-labs.com |

Recovery Standards and Internal Standards

In the context of EPA methods for dioxin analysis, the terms "internal standard" and "recovery standard" (sometimes called surrogate standard) have specific meanings related to the isotope dilution technique.

Internal Standards are isotopically labeled analogs of the target analytes that are added to the sample at a known concentration before extraction. ca.gov Their primary purpose is to allow for the quantification of the native analytes by correcting for losses during the entire analytical procedure. boeing.com For the analysis of the seventeen 2,3,7,8-substituted PCDDs and PCDFs, a suite of fifteen ¹³C-labeled compounds is typically used. boeing.com

Recovery Standards (also known as injection standards) are labeled compounds added to the sample extract just before instrumental analysis. epa.gov Their purpose is to monitor and correct for the recovery of the internal standards. ca.gov This allows the analyst to differentiate between losses that occur during the extraction and cleanup stages versus losses or variations in instrument response during the final analysis. epa.gov

EPA methods specify the use of particular labeled compounds for these roles. For example, EPA Method 8290A designates ¹³C₁₂-1,2,3,4-TCDD and ¹³C₁₂-1,2,3,7,8,9-HxCDD as recovery standards. epa.gov The ¹³C₁₂-1,2,3,7,8,9-HxCDD is specifically used to determine the percent recoveries of the hexa-, hepta-, and octachlorinated PCDD/PCDF congeners. epa.gov

The table below lists examples of compounds used as internal and recovery standards in dioxin analysis.

| Standard Type | Compound Name | Typical Use | Reference Method |

|---|---|---|---|

| Internal Standard | ¹³C₁₂-1,2,3,6,7,8-HxCDD | Quantification of native 1,2,3,6,7,8-HxCDD | EPA Methods 1613B, 8290A |

| Internal Standard | ¹³C₁₂-1,2,3,4,7,8-HxCDD | Quantification of native 1,2,3,4,7,8-HxCDD | EPA Methods 1613B, 8290A |

| Recovery Standard | ¹³C₁₂-1,2,3,4-TCDD | Recovery determination for tetra- and penta- PCDD/PCDFs | EPA Method 8290A epa.gov |

| Recovery Standard | ¹³C₁₂-1,2,3,7,8,9-HxCDD | Recovery determination for hexa-, hepta-, and octa- PCDD/PCDFs | EPA Method 8290A epa.gov |

Method Validation and Performance Criteria

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For the analysis of this compound, validation procedures are rigorously defined by regulatory bodies to guarantee the reliability and comparability of data. researchgate.net Key performance criteria must be met and documented.

Key performance criteria include:

Precision and Recovery: Assessed by analyzing spiked samples at various concentrations to determine the method's reproducibility and efficiency. researchgate.net

Trueness: Often evaluated through the analysis of a certified reference material (CRM) to check for bias in the measurements. researchgate.net

Linearity: The analytical procedure's ability to obtain test results that are directly proportional to the concentration of the analyte in the sample over a defined range. researchgate.net

Selectivity: The ability of the method to distinguish the target analyte from other components in the sample matrix. For dioxin analysis, this is heavily dependent on chromatographic separation and the specificity of mass spectrometry. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the method. researchgate.net

Instrument Sensitivity: The signal-to-noise (S/N) ratio for all analyte peaks must meet minimum criteria (e.g., S/N > 2.5 for unlabeled analytes and > 10.0 for labeled standards in EPA Method 8280B). epa.gov

Chromatographic Resolution: Specific isomers must be adequately separated. For example, EPA Method 8280B requires that the chromatographic peak separation between 1,2,3,4,7,8-HxCDD and 1,2,3,6,7,8-HxCDD be resolved with a valley of ≤ 50%. epa.gov

Ion Abundance Ratios: The relative intensities of selected mass spectrometry ions for each analyte must fall within specified tolerance limits (e.g., ±15%) of the theoretical values to confirm identity. gcms.cz

These criteria are outlined in detail in official methods such as EPA 1613B and EPA 8290A, and adherence is mandatory for regulatory compliance. lanl.govepa.gov Laboratories must demonstrate their ability to meet these criteria before analyzing samples and continually monitor performance through ongoing quality control checks. well-labs.com

Molecular and Biochemical Mechanisms of Action of 1,2,3,6,8,9 Hexachlorodibenzo P Dioxin

Aryl Hydrocarbon Receptor (AhR) Mediated Pathways

The AhR is a member of the basic helix-loop-helix Per-ARNT-Sim (bHLH-PAS) family of proteins. nih.gov In its unliganded state, the AhR resides in the cytoplasm as part of a multi-protein complex. The activation of this receptor by ligands such as 1,2,3,6,8,9-HxCDD initiates a well-defined signaling cascade that culminates in the altered expression of target genes. nih.govnih.gov

The initial step in the mechanism of action is the passive diffusion of the lipophilic 1,2,3,6,8,9-HxCDD molecule across the cell membrane into the cytoplasm. escholarship.org Here, it binds to the ligand-binding domain (LBD) of the AhR. kenyon.edu In its inactive state, the AhR is sequestered in the cytosol by a complex of chaperone and co-chaperone proteins. nih.gov This complex maintains the receptor in a conformation that is receptive to ligand binding but prevents its nuclear translocation. escholarship.orgresearchgate.net

Table 1: Components of the Cytosolic AhR Complex

| Component | Function |

|---|---|

| Aryl Hydrocarbon Receptor (AhR) | Binds to ligands like HxCDD. |

| Heat shock protein 90 (Hsp90) | A chaperone protein that stabilizes the AhR in the cytosol. nih.gov |

| AhR-interacting protein (AIP) | Also known as XAP2 or ARA9, it helps maintain the inactive conformation. escholarship.orgnih.gov |

| p23 | A co-chaperone protein that assists Hsp90 in stabilizing the receptor. escholarship.orgnih.gov |

Binding of 1,2,3,6,8,9-HxCDD to the AhR induces a conformational change in the receptor protein. escholarship.orgkenyon.edu This alteration is a critical event that leads to the dissociation of the chaperone proteins, exposing a nuclear localization sequence (NLS) on the AhR. escholarship.org

Once the NLS is unmasked, the ligand-AhR complex is actively transported from the cytoplasm into the nucleus. escholarship.orgkenyon.edumdpi.com Inside the nucleus, the AhR dissociates from its remaining chaperone proteins and forms a heterodimer with another bHLH-PAS protein, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govnih.govmdpi.com The dimerization of AhR with ARNT is essential for the complex to become transcriptionally active and capable of binding to DNA. plos.orgnih.gov This AhR:ARNT complex is the primary effector of dioxin-induced changes in gene expression. nih.gov

The newly formed, transcriptionally active AhR:ARNT heterodimer functions as a transcription factor. nih.gov It scans the DNA for specific recognition sequences known as Dioxin-Responsive Elements (DREs), also referred to as Xenobiotic-Responsive Elements (XREs). nih.govnih.gov The core sequence of a DRE is typically 5'-GCGTG-3'. nih.gov Upon locating these elements in the promoter or enhancer regions of target genes, the AhR:ARNT complex binds with high affinity. nih.govplos.org This binding event is the crucial link between the initial chemical exposure and the subsequent alteration of the cell's genetic programming.

The binding of the AhR:ARNT complex to DREs initiates the recruitment of various co-activator proteins and the general transcriptional machinery to the promoter of the target gene. nih.gov This assembly leads to an increase or, in some cases, a decrease in the rate of transcription of these specific genes. nih.gov

The most well-characterized response to AhR activation by dioxin-like compounds is the robust induction of a battery of drug-metabolizing enzymes. nih.gov Among these, the Cytochrome P450 (CYP) 1 family of enzymes are prominently upregulated. escholarship.orgnih.gov

CYP1A1: The induction of CYP1A1 is a hallmark of exposure to AhR agonists and is often used as a biomarker of exposure. escholarship.orgnih.gov Its expression can be increased dramatically in various tissues. nih.gov

CYP1A2: This enzyme is also a primary target gene, playing a role in the metabolism of both xenobiotics and endogenous compounds. nih.gov

CYP1B1: Like CYP1A1, CYP1B1 is strongly induced via the AhR pathway and is involved in the metabolism of a range of substrates. nih.govnih.gov

The induction of these enzymes represents a key adaptive response to chemical exposure, although their activity can sometimes lead to the metabolic activation of other compounds into more toxic forms.

Table 2: Key AhR Target Genes in the CYP1 Family

| Gene | Primary Function | Significance of Induction |

|---|---|---|

| CYP1A1 | Metabolism of polycyclic aromatic hydrocarbons (PAHs) and other xenobiotics. | Biomarker of AhR activation. escholarship.orgnih.gov |

| CYP1A2 | Metabolism of aromatic amines, pharmaceuticals, and endogenous compounds. | Contributes to detoxification and bioactivation. nih.gov |

| CYP1B1 | Metabolism of PAHs, steroids, and other lipophilic compounds. | Implicated in both detoxification and carcinogenesis. nih.gov |

Beyond the induction of metabolizing enzymes, the activation of the AhR pathway by 1,2,3,6,8,9-HxCDD affects a broad spectrum of genes that regulate critical cellular processes. nih.gov This widespread alteration of gene expression underlies the diverse toxicological effects associated with dioxin exposure. The AhR can influence genes involved in:

Cell Growth and Proliferation: The AhR signaling pathway can interact with pathways controlling the cell cycle, leading to altered expression of genes that regulate cell division and differentiation. nih.gov For instance, studies with the prototypical dioxin TCDD have shown that AhR activation can influence the expression of genes like the metastasis marker AGR2. researchgate.net

Oncogenes: Dioxin exposure has been linked to tumor promotion. The AhR can modulate the expression of proto-oncogenes and genes involved in apoptosis and cell survival, potentially contributing to the development of cancer. nih.gov

Growth Factors and Receptors: The AhR can interfere with various signaling pathways, including those regulated by growth factors. For example, TCDD exposure has been shown to affect the expression of genes such as insulin-like growth factor 2 (Igf2). mdpi.com These interactions can disrupt normal cellular communication and endocrine function.

The dysregulation of these and other target genes contributes to the complex and pleiotropic toxicities exhibited by 1,2,3,6,8,9-HxCDD and related compounds.

Transcriptional Regulation of Target Genes

Structure-Activity Relationships (SARs) and Toxic Equivalency Factors (TEFs)

The biological and toxic effects of polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin (1,2,3,6,8,9-HxCDD), are largely mediated through their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor found in the cells of most vertebrate tissues. nih.govmdpi.com The relationship between the specific molecular structure of a dioxin congener and its ability to elicit a biological response is critical to understanding its potential toxicity.

Correlation between Molecular Structure and AhR Binding Affinity

The primary event in the mechanism of dioxin toxicity is the binding of the molecule to the AhR. nih.gov This interaction is highly dependent on the congener's molecular structure, including its size, planarity, and the specific pattern of chlorine substitution. The AhR ligand-binding domain accommodates planar, hydrophobic molecules of a specific size. For 1,2,3,6,8,9-HxCDD, the arrangement of its six chlorine atoms on the dibenzo-p-dioxin (B167043) backbone dictates its three-dimensional shape and its ability to fit within the AhR binding pocket. While high-affinity ligands are typically planar, the substitution pattern of 1,2,3,6,8,9-HxCDD results in a less planar conformation compared to the most potent dioxin congeners, which in turn reduces its binding affinity for the AhR. whoi.edunih.gov

Importance of Lateral Chlorine Substitutions (e.g., 2,3,7,8-positions)

A key determinant for high-affinity AhR binding and, consequently, high toxicity among PCDDs is the presence of chlorine atoms at the four lateral positions: 2, 3, 7, and 8. oup.com Congeners with this specific substitution pattern, such as the highly toxic 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), are planar and fit optimally into the AhR binding pocket, leading to a strong and persistent activation of the receptor. nih.gov

The compound 1,2,3,6,8,9-HxCDD lacks chlorine atoms at the 7-position. This absence of full lateral chlorination is critical, as it significantly diminishes the molecule's ability to bind effectively to the AhR. Non-2,3,7,8-substituted congeners are generally less potent and are often metabolized and eliminated from the body more rapidly than their 2,3,7,8-substituted counterparts. nih.gov

Derivation and Application of Toxicity Equivalency Factors (TEFs) for HxCDDs

To assess the risk of complex mixtures of dioxins found in the environment, a system of Toxicity Equivalency Factors (TEFs) has been developed. wikipedia.org This system assigns a value to each dioxin congener that reflects its toxicity relative to TCDD, which is the reference compound and is assigned a TEF of 1.0. wikipedia.org These factors are established by the World Health Organization (WHO) based on a comprehensive review of in vivo and in vitro studies that measure the relative potency (REP) of a congener compared to TCDD.

| Dioxin Congener | 2,3,7,8-Substituted | WHO 2005 TEF Value |

|---|---|---|

| 1,2,3,4,7,8-HxCDD | Yes | 0.1 |

| 1,2,3,6,7,8-HxCDD | Yes | 0.1 |

| 1,2,3,7,8,9-HxCDD | Yes | 0.1 |

| This compound | No | 0 |

Comparative Potency Studies with 2,3,7,8-Tetrachlorodibenzo-P-dioxin (TCDD)

Direct comparative studies place 2,3,7,8-TCDD as the most potent and toxic dioxin congener known. mdpi.comoup.com Its planar structure and perfect lateral chlorine substitution pattern result in high-affinity, persistent binding to and activation of the AhR. nih.gov

In contrast, the potency of 1,2,3,6,8,9-HxCDD is considered negligible in the context of AhR-mediated dioxin-like toxicity. Its TEF value of 0 reflects a scientific consensus that it lacks the structural requirements for significant AhR binding and activation. Studies on mixtures of HxCDD isomers have shown carcinogenic potential; however, these studies focused on mixtures containing the 2,3,7,8-substituted congeners 1,2,3,6,7,8-HxCDD and 1,2,3,7,8,9-HxCDD. ca.govepa.gov Non-2,3,7,8-substituted congeners like 1,2,3,6,8,9-HxCDD are generally found in environmental and biological samples in much lower quantities than their toxic counterparts and are less persistent. nih.gov

Interacting Molecular Pathways and Cellular Responses

Modulation of Hormone Signaling Pathways (e.g., Steroid Hormones)

Beyond the direct AhR-mediated gene expression pathway, dioxins are recognized as endocrine-disrupting chemicals (EDCs) that can interfere with various hormone signaling systems. nih.gov An endocrine disruptor is a substance that can alter the functions of the endocrine system, potentially causing adverse health effects. nih.gov

Dioxins, particularly TCDD, have been shown to modulate steroid hormone pathways. researchgate.net These compounds can exhibit anti-estrogenic effects and disrupt the normal function of estrogen and other sex hormones. wikipedia.org The mechanisms for this disruption are complex and can include:

Altering the synthesis and metabolism of steroid hormones.

Interfering with the binding of hormones to their specific receptors (e.g., the estrogen receptor).

Modulating the expression of genes involved in hormonal regulation.

For example, TCDD has been shown to inhibit the production of estradiol, a key female sex hormone. researchgate.net While specific research on the endocrine-disrupting potential of 1,2,3,6,8,9-HxCDD is limited, its structural classification as a dioxin suggests a potential for similar, though likely much weaker, interactions. However, due to its very low affinity for the AhR, any such effects are expected to be significantly less potent than those caused by 2,3,7,8-substituted congeners.

Interactions with Other Regulatory Proteins and Transcription Factors

The activation of the Aryl Hydrocarbon Receptor (AhR) by dioxins initiates a complex series of interactions with other proteins that are crucial for its function as a transcriptional regulator. After a ligand binds to the cytosolic AhR, the receptor complex undergoes a conformational change and translocates into the nucleus. Here, it dissociates from chaperone proteins like heat shock protein 90 (hsp90) and forms a heterodimer with the AhR Nuclear Translocator (ARNT) protein. nih.govresearchgate.net This AhR/ARNT complex is the primary effector of dioxin action, binding to specific DNA sequences known as Dioxin Responsive Elements (DREs) located in the promoter regions of target genes, thereby activating their transcription. nih.gov

The influence of the activated AhR extends beyond the direct regulation of DRE-containing genes through significant crosstalk with other signaling pathways. Research has identified physical and functional interactions between the AhR signaling pathway and other key transcription factors. For instance, the AhR pathway can modulate the activity of Activator Protein-1 (AP-1) and Specificity Protein 1 (Sp1), altering their binding to specific promoter sites. nih.gov Furthermore, a direct physical interaction between AhR and NF-κB proteins has been described, suggesting a mechanism for the modulation of inflammatory and immune responses by dioxins. nih.gov This crosstalk indicates that the activated AhR can influence a broader range of cellular processes than just those governed by DRE-driven genes, integrating xenobiotic response pathways with those controlling cell growth, differentiation, and inflammation.

| Regulatory Protein/Factor | Role in AhR Pathway | Outcome of Interaction |

|---|---|---|

| AhR Nuclear Translocator (ARNT) | Forms a heterodimer with the ligand-activated AhR. | The AhR/ARNT complex binds to DREs to activate gene transcription. nih.gov |

| Heat Shock Protein 90 (hsp90) | Acts as a chaperone for the unliganded, cytosolic AhR. | Dissociates from AhR upon ligand binding, allowing for nuclear translocation and dimerization with ARNT. researchgate.net |

| Activator Protein-1 (AP-1) | Transcription factor involved in cell growth and differentiation. | Activity and DNA binding can be altered by the AhR signaling pathway. nih.gov |

| Specificity Protein 1 (Sp1) | Transcription factor involved in a wide range of cellular processes. | Its binding to promoter sites can be modulated by activated AhR. nih.gov |

| NF-κB | Transcription factor central to inflammatory and immune responses. | Physically interacts with AhR, indicating crosstalk between the pathways. nih.gov |

Effects on Immune System Modulation (e.g., B-cell dysfunction)

Exposure to dioxin-like compounds is known to cause significant immune suppression, with humoral immunity being particularly sensitive. researchgate.netnih.gov The effects on B-lymphocytes are a critical component of this immunotoxicity. Studies using TCDD as a model compound have demonstrated profound impairment of B-cell activation and differentiation. nih.gov In primary human B-cells, TCDD exposure leads to decreased expression of crucial activation markers such as CD80, CD86, and CD69. nih.gov This impaired activation hinders the ability of B-cells to progress toward terminal differentiation into antibody-secreting plasma cells. nih.gov

| Molecular Target/Process | Effect of Dioxin (TCDD) Exposure | Consequence for B-Cell Function |

|---|---|---|

| Paired box 5 (Pax5) | Impaired downregulation; abnormal and sustained elevation of Pax5 isoforms. nih.gov | Repression of B-cell differentiation into plasma cells, suppression of immunoglobulin gene expression. nih.gov |

| B-Cell Activation Markers (CD80, CD86, CD69) | Decreased expression in human B-cells. nih.gov | Impaired B-cell activation, preventing progression towards effector function. nih.gov |

| MAPK and Akt Signaling | Attenuated early activation in human B-cells. nih.gov | Disruption of key intracellular signaling pathways required for B-cell activation and survival. nih.gov |

| T-Cell Differentiation | Promotes Th1/Th17 differentiation, induces regulatory T-cells (Tregs). bohrium.comscienceopen.com | Alters the helper signals B-cells receive, indirectly modulating the humoral immune response. |

Role of AhR in Carcinogenesis Mechanisms (Animal Models)

The carcinogenicity of dioxins is inextricably linked to the activation of the AhR. ccsenet.orgmdpi.com Animal models have been instrumental in elucidating the complex and often tissue-specific role of AhR in tumor development. TCDD is considered a potent tumor promoter in various animal models, capable of causing cancers at multiple sites. mdpi.com The prevailing mechanism suggests that chronic activation of the AhR by persistent ligands like dioxins promotes events that lead to cancer. mdpi.com

Studies in mice have demonstrated that the role of AhR in carcinogenesis can be multifaceted. In some models, the AhR appears to be pro-oncogenic. For example, in vivo studies using mice that overexpress a constitutively active form of the AhR showed an enhancement of stomach and liver cancers. nih.gov This suggests that sustained AhR signaling can contribute directly to tumor growth. The activated AhR can promote the activity of oncogenic kinases and interfere with the function of tumor suppressor genes, thereby disrupting the normal regulation of cell growth and proliferation. ccsenet.org

Conversely, other animal studies suggest that the AhR may have a protective or anti-tumorigenic role in certain contexts. For instance, the loss of the AhR in some transgenic mouse models that spontaneously develop tumors resulted in an increase in carcinogenesis. nih.gov This indicates that the basal activity of the AhR might be important for maintaining cellular homeostasis prior to tumor formation. nih.gov In specific models, such as carcinogen-induced mammary tumors, TCDD has been shown to inhibit tumor development, highlighting the antiestrogenic and antitumorigenic potential of AhR activation in hormone-dependent cancers. nih.gov This dual role underscores that the effect of AhR activation on carcinogenesis is highly dependent on the specific tissue, the timing of activation, and the molecular context of the cell.

| Role of AhR in Carcinogenesis | Evidence from Animal Models | Proposed Mechanism |

|---|---|---|

| Pro-Oncogenic | Overexpression of constitutively active AhR in mice enhanced stomach and liver cancers. nih.gov | Sustained AhR activation promotes cell proliferation, may activate oncogenic kinases, and interfere with tumor suppressors. nih.govccsenet.org |

| Anti-Tumorigenic / Protective | Loss of AhR in some transgenic mouse models led to increased carcinogenesis. nih.gov | Basal AhR activity may be required to maintain cellular homeostasis and suppress tumor formation. nih.gov |

| Context-Dependent (Anti-Tumorigenic) | TCDD inhibits carcinogen-induced mammary tumor development in rodents. nih.gov | AhR-mediated antiestrogenic activity can inhibit the growth of hormone-dependent tumors. nih.gov |

Environmental Remediation and Degradation Strategies for 1,2,3,6,8,9 Hexachlorodibenzo P Dioxin

Abiotic Degradation Processes

Abiotic degradation involves non-biological processes that break down chemical compounds. For HxCDDs, this primarily includes degradation induced by light (photolysis) and heat (thermal degradation).

Photolytic Degradation Mechanisms

Photolytic degradation is a key environmental process for the transformation of dioxins. It involves the absorption of light energy, typically ultraviolet (UV) radiation, which leads to the cleavage of carbon-chlorine bonds.

Direct photolysis occurs when the dioxin molecule itself absorbs light, leading to its decomposition. The process typically involves reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. Studies on the closely related 1,2,3,6,7,8-HxCDD isomer show a proposed dechlorination pathway via 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (1,2,3,7,8-PeCDD) to 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). nih.gov This suggests that the initial loss of a chlorine atom is a primary step in the degradation cascade.

Photocatalytic degradation enhances the rate of photolysis by using a semiconductor catalyst, such as Titanium dioxide (TiO₂), Zinc oxide (ZnO), or Tin(IV) oxide (SnO₂). nih.govnih.gov When irradiated with UV light, the catalyst generates highly reactive species, such as hydroxyl radicals, which can attack and break down the dioxin molecule more efficiently than direct photolysis. mdpi.commdpi.com Research on 1,2,3,6,7,8-HxCDD demonstrates that the photocatalytic process is significantly faster than direct photolysis, and the rate of degradation is influenced by the type of catalyst and the degree of chlorination of the dioxin congener. nih.govnih.gov

| Degradation Process | Compound | Catalyst | Initial Amount | Rate Constant (k) | Reference |

| Direct UV Photolysis | 1,2,3,6,7,8-HxCDD | None | 50 ng | 0.0666 h⁻¹ | nih.gov |

| UV/TiO₂ Photocatalysis | 1,2,3,6,7,8-HxCDD | TiO₂ | 2000 ng | 0.2474 h⁻¹ | nih.gov |

| UV/ZnO Photocatalysis | 1,2,3,6,7,8-HxCDD | ZnO | 50 ng | 3.28 h⁻¹ | nih.gov |

| UV/SnO₂ Photocatalysis | 1,2,3,6,7,8-HxCDD | SnO₂ | 50 ng | 3.19 h⁻¹ | nih.gov |

This interactive table summarizes reaction rate constants for the degradation of 1,2,3,6,7,8-HxCDD under various photolytic conditions. Note that higher rate constants indicate faster degradation.

Thermal Degradation Approaches

Thermal degradation involves the use of high temperatures to break down dioxins. These compounds are known for their high thermal stability. ospar.org Significant decomposition generally requires temperatures exceeding 750°C. ospar.org

In contexts such as municipal solid waste incineration, the formation of dioxins, known as de novo synthesis, can occur at temperatures between 200°C and 450°C. ieabioenergy.com Effective thermal destruction requires much higher temperatures, typically above 850°C, with sufficient residence time and turbulence to ensure complete breakdown into less harmful products like carbon dioxide, water, and hydrogen chloride.

Pyrolysis, which is the thermal decomposition of materials at elevated temperatures in an inert atmosphere, is another approach. Studies on the pyrolysis of biomass have investigated the isomer distribution patterns of polychlorinated dibenzo-p-dioxins (PCDDs), indicating that thermal processes can alter congener profiles. researchgate.net However, specific data on the thermal degradation products and pathways for 1,2,3,6,8,9-HxCDD are not extensively detailed in the available literature.

Bioremediation and Biotransformation Approaches

Bioremediation utilizes microorganisms to break down environmental pollutants. For chlorinated compounds like 1,2,3,6,8,9-HxCDD, both anaerobic and aerobic microbial processes are relevant.

Microbial Degradation Pathways (e.g., Fungal and Bacterial Activity)

The susceptibility of a dioxin molecule to microbial attack is heavily dependent on its degree of chlorination. Highly chlorinated dioxins are generally more resistant to aerobic degradation and are primarily transformed through anaerobic reductive dechlorination. researchgate.net In contrast, less chlorinated congeners can be targeted by aerobic bacteria. researchgate.net

Under anaerobic (oxygen-free) conditions, a process known as reductive dehalogenation or dehalorespiration can occur. This is considered a primary biological process for the natural attenuation of highly chlorinated compounds in environments like sediments. nih.gov Certain specialized bacteria use chlorinated compounds as terminal electron acceptors in their respiration, effectively "breathing" the dioxin and removing chlorine atoms in the process.

The bacterial genus Dehalococcoides is frequently implicated in the reductive dechlorination of a wide range of chlorinated aromatic compounds, including chlorinated benzenes and dioxins. nih.govnih.gov While direct evidence for 1,2,3,6,8,9-HxCDD is scarce, Dehalococcoides mccartyi has been shown to dechlorinate other persistent organic pollutants, suggesting a similar capability for HxCDD isomers. researchgate.net This process is crucial as it can reduce the toxicity of the dioxin and convert highly chlorinated congeners into less chlorinated forms that may be more amenable to subsequent aerobic degradation.

In aerobic (oxygen-rich) environments, certain bacteria can degrade dioxins through oxidative pathways. This process is often initiated by enzymes called dioxygenases. These enzymes insert two oxygen atoms into the aromatic ring of the dioxin, destabilizing the molecule and initiating its breakdown. nih.gov

The bacterium Sphingomonas wittichii RW1 is a well-studied organism capable of degrading various dioxin congeners. researchgate.netnih.govresearchgate.net Research on the aerobic catabolism of the 1,2,3,4,7,8-HxCDD isomer by this strain provides a model for how 1,2,3,6,8,9-HxCDD might be degraded. The process is initiated by a ring-hydroxylating dioxygenase that attacks an angular position adjacent to the ether bridge. nih.gov This initial step leads to the formation of unstable intermediates that break down further. For 1,2,3,4,7,8-HxCDD, the identified metabolic products include 3,4,5,6-tetrachlorocatechol and 2-methoxy-3,4,5,6-tetrachlorophenol. nih.govresearchgate.net

Identification of Dioxin-Degrading Microorganisms and Consortia

The biodegradation of polychlorinated dibenzo-p-dioxins (PCDDs), including 1,2,3,6,8,9-Hexachlorodibenzo-p-dioxin, is a complex process due to the stability and low bioavailability of these compounds. Research has identified several microorganisms and microbial consortia capable of degrading dioxins, primarily through aerobic or anaerobic pathways.

Aerobic degradation is often carried out by bacteria that possess specialized dioxygenase enzymes. One of the most extensively studied dioxin-degrading bacteria is Rhizorhabdus wittichii RW1 (formerly Sphingomonas wittichii RW1). neptjournal.comsmujo.id This bacterium can utilize dibenzo-p-dioxin (B167043) and dibenzofuran (B1670420) as its sole carbon and energy source and can co-metabolize some chlorinated congeners. smujo.id Its capability stems from an angular dioxygenase attack on the aromatic rings. neptjournal.com Other bacterial strains have also been isolated that show potential for dioxin degradation. neptjournal.com

Fungi, particularly white-rot fungi, are also significant in the degradation of highly chlorinated dioxins. neptjournal.com These fungi produce potent, non-specific extracellular enzymes like lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), and laccases. researchgate.netvu.nl These enzymes generate highly reactive radicals that can oxidize a wide range of persistent organic pollutants, including PCDDs. For instance, Phanerochaete chrysosporium has been shown to degrade 2,3,7,8-TCDD, and Phanerochaete sordida has demonstrated the ability to break down highly chlorinated dioxins and furans. neptjournal.com

Anaerobic degradation typically proceeds via reductive dechlorination, where microorganisms replace chlorine atoms with hydrogen atoms. This process is crucial as it can reduce the toxicity of highly chlorinated congeners and make them more susceptible to subsequent aerobic degradation. researchgate.net Microbial consortia from anaerobic sediments have been shown to dechlorinate historically present and freshly spiked chlorinated dioxins. researchgate.net